3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(4-fluorobenzyl)-4-piperidinyl]propanamide
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Overview
Description
3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(4-fluorobenzyl)-4-piperidinyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The presence of methoxy groups and a fluorobenzyl-piperidinyl moiety adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(4-fluorobenzyl)-4-piperidinyl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted phenylacetic acid derivative, under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.
Attachment of the Fluorobenzyl-Piperidinyl Moiety: This step involves a nucleophilic substitution reaction where the piperidine ring is introduced, followed by the attachment of the fluorobenzyl group through a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the piperidine ring.
Reduction: Reduction reactions can target the carbonyl group in the benzazepine core.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzene ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorobenzyl-piperidinyl moiety suggests potential interactions with neurotransmitter receptors or ion channels.
Comparison with Similar Compounds
Similar Compounds
- 3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanoic acid
- 2-Hydroxy-3-(5-hydroxy-7,8-dimethoxy-4-oxo-4H-chromen-2-yl)phenyl β-D-glucopyranoside
- 6,8-Dimethoxy-7-oxo-3a,12c-dihydro-7H-furo[3’,2’:4,5]furo[2,3-c]xanthen-9-yl hexopyranosiduronic acid
Uniqueness
The uniqueness of 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(4-fluorobenzyl)-4-piperidinyl]propanamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of both methoxy and fluorobenzyl-piperidinyl groups may enhance its stability, solubility, and bioactivity compared to similar compounds.
Properties
Molecular Formula |
C27H32FN3O4 |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
3-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]propanamide |
InChI |
InChI=1S/C27H32FN3O4/c1-34-24-15-20-7-13-31(27(33)17-21(20)16-25(24)35-2)14-10-26(32)29-23-8-11-30(12-9-23)18-19-3-5-22(28)6-4-19/h3-7,13,15-16,23H,8-12,14,17-18H2,1-2H3,(H,29,32) |
InChI Key |
NFHDBNFQJMWQJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CCC(=O)NC3CCN(CC3)CC4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
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